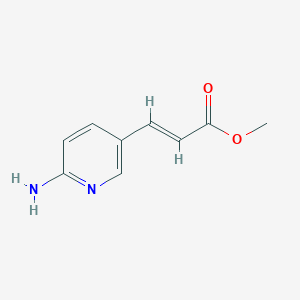
甲基 (E)-3-(6-氨基吡啶-3-基)丙烯酸酯
描述
Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. It is a versatile compound that can be synthesized using various methods and has been found to have several biochemical and physiological effects.
科学研究应用
1. 合成和化学反应
- 微波辅助环缩合:甲基 (E)-3-(6-氨基吡啶-3-基)丙烯酸酯用于微波诱导环缩合,用于快速合成 3-取代-2H-吡啶并[1,2-a]嘧啶-2-酮,在短反应时间内显示出高选择性和良好的收率 (萨蒂亚纳拉亚纳等人,2013).
2. 聚合物科学与材料
- 可聚合光引发剂:该化合物用于设计和合成自由基聚合的光引发剂,如基于硫代蒽的光引发剂,在食品包装和生物医学应用领域显示出潜在应用 (武等人,2016).
3. 环境和工业应用
- 甲基丙烯酸酯废气处理:研究表明,使用填充有陶瓷颗粒的生物滴滤池去除甲基丙烯酸酯废气是有效的,为处理有毒化学物质提供了环保的解决方案 (武等人,2016).
4. 有机金属化学
- 配合物的催化和合成:在有机金属化学中,甲基 (E)-3-(6-氨基吡啶-3-基)丙烯酸酯通过氧化加成和还原烷基化等过程在形成铬甲基配合物中起作用 (努尔等人,2015).
5. 太阳能和光伏电池
- 染料敏化太阳能电池:该化合物用于合成染料敏化太阳能电池 (DSSC) 的有机染料,展示了增强的光伏特性,并为太阳能技术的发展做出了贡献 (萨丽塔等人,2017).
6. 腐蚀科学
- 缓蚀:研究表明,使用甲基 (E)-3-(6-氨基吡啶-3-基)丙烯酸酯衍生物的自组装薄膜可以有效抑制铁表面的腐蚀,表明其在防腐技术中的潜力 (张哲等人,2009).
属性
IUPAC Name |
methyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3,(H2,10,11)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIURSMPFFMLOEH-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(6-aminopyridin-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



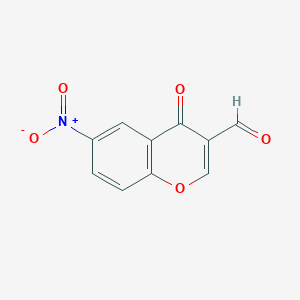
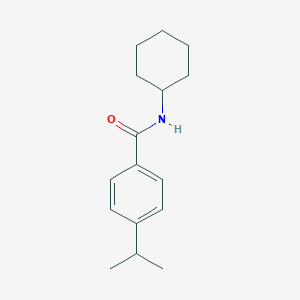

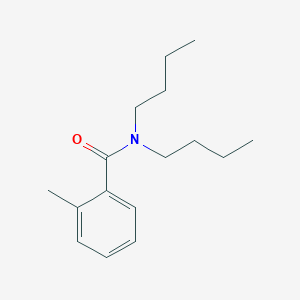




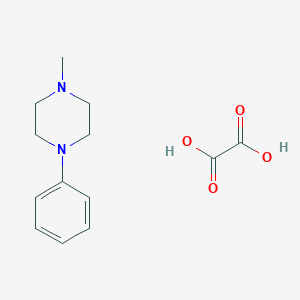
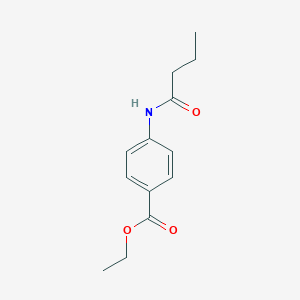


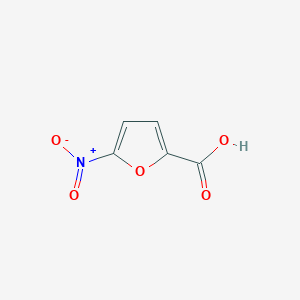
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)